molecular formula C13H14N2O2S B2854296 4-((2-(4-Methylthiazol-2-yl)ethyl)amino)benzoic acid CAS No. 1271478-86-4

4-((2-(4-Methylthiazol-2-yl)ethyl)amino)benzoic acid

Cat. No.: B2854296
CAS No.: 1271478-86-4
M. Wt: 262.33
InChI Key: IDBYYWIZMYKVKZ-UHFFFAOYSA-N
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Description

4-((2-(4-Methylthiazol-2-yl)ethyl)amino)benzoic acid is a chemical compound that features a thiazole ring, a benzene ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-(4-Methylthiazol-2-yl)ethyl)amino)benzoic acid typically involves the following steps:

  • Formation of 4-Methylthiazol-2-yl Ethylamine: This can be achieved by reacting 4-methylthiazole with ethylamine under suitable conditions.

  • Coupling with Benzoic Acid: The resulting ethylamine derivative is then coupled with benzoic acid to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis may involve optimized reaction conditions, such as specific temperatures, pressures, and catalysts, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

  • Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Electrophiles like bromine or nitric acid, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation: 4-((2-(4-Methylthiazol-2-yl)ethyl)amino)benzoic acid sulfoxide or sulfone.

  • Reduction: 4-((2-(4-Methylthiazol-2-yl)ethyl)amino)benzyl alcohol or benzaldehyde.

  • Substitution: Brominated or nitro derivatives of the benzene ring.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its thiazole ring is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology: The biological activity of thiazole derivatives makes this compound a candidate for studying enzyme inhibitors, receptor modulators, and other bioactive molecules.

Medicine: Potential medical applications include the development of drugs targeting various diseases, such as cancer, inflammation, and microbial infections. Its ability to interact with biological targets makes it valuable in drug discovery.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products that require specific functional groups.

Comparison with Similar Compounds

  • 4-((2-(4-Methylthiazol-2-yl)ethyl)aniline

  • 4-(2-Methylthiazol-4-yl)aniline

  • 4-Fluoro-2-(2-methylthiazol-4-yl)phenol

Uniqueness: 4-((2-(4-Methylthiazol-2-yl)ethyl)amino)benzoic acid is unique due to its combination of a thiazole ring, an ethylamine group, and a carboxylic acid group

Properties

IUPAC Name

4-[2-(4-methyl-1,3-thiazol-2-yl)ethylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-8-18-12(15-9)6-7-14-11-4-2-10(3-5-11)13(16)17/h2-5,8,14H,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBYYWIZMYKVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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